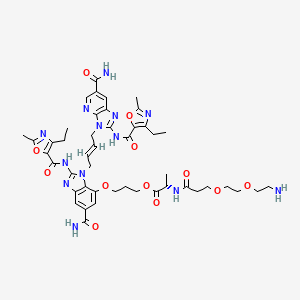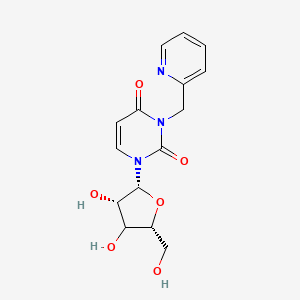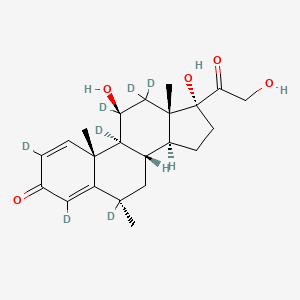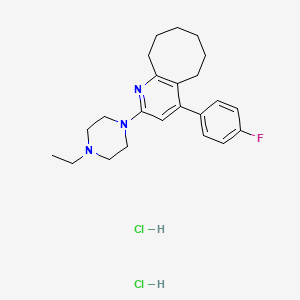
Pep-1-Cysteamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pep-1-Cysteamine is a chimeric cell-penetrating peptide that exhibits primary amphipathicity. This compound is known for its ability to translocate across biological membranes and deliver active proteins and other biopharmaceutical macromolecules into cells . This compound is a synthetic construct that has been widely used in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pep-1-Cysteamine is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes the following steps:
Coupling: The amino acid is activated and coupled to the growing peptide chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the solid support and purified.
The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, and the deprotection steps often use trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The peptides are then purified using high-performance liquid chromatography and characterized using mass spectrometry and nuclear magnetic resonance spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions
Pep-1-Cysteamine undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteamine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The amino group in cysteamine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiols.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
Pep-1-Cysteamine has a wide range of scientific research applications:
Wirkmechanismus
Pep-1-Cysteamine exerts its effects by translocating across biological membranes without forming pores. The mechanism involves electrostatic interactions between the peptide and lipid bilayers, leading to the formation of a peptide-lipid structure that facilitates translocation . The exact molecular targets and pathways are still under investigation, but it is known that the process is endocytosis-independent .
Vergleich Mit ähnlichen Verbindungen
Pep-1-Cysteamine is unique among cell-penetrating peptides due to its primary amphipathicity and ability to deliver a wide range of macromolecules into cells. Similar compounds include:
Tat peptide: Derived from the trans-activator of transcription protein of the human immunodeficiency virus, known for its ability to translocate across cell membranes.
Penetratin: Derived from the Antennapedia homeodomain, used for delivering various cargo molecules into cells.
Transportan: A chimeric peptide derived from galanin and mastoparan, known for its efficient cellular uptake.
This compound stands out due to its non-disruptive delivery mechanism and broad applicability in various fields .
Eigenschaften
Molekularformel |
C140H202N36O33S |
|---|---|
Molekulargewicht |
2949.4 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-6-acetamido-2-aminohexanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-3-methyl-1-oxo-1-(2-sulfanylethylamino)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C140H202N36O33S/c1-74(2)115(135(205)150-60-62-210)172-125(195)98(43-20-25-57-144)160-123(193)99(44-27-59-151-140(147)148)161-121(191)96(41-18-23-55-142)158-120(190)95(40-17-22-54-141)159-122(192)97(42-19-24-56-143)163-134(204)110-45-28-61-176(110)139(209)103(46-50-111(146)182)165-133(203)109(73-177)171-131(201)105(64-80-69-153-91-36-13-8-30-85(80)91)166-124(194)100(47-51-112(183)184)164-136(206)116(75(3)178)175-132(202)108(67-83-72-156-94-39-16-11-33-88(83)94)168-130(200)107(66-82-71-155-93-38-15-10-32-87(82)93)170-138(208)118(77(5)180)174-127(197)102(49-53-114(187)188)162-128(198)104(63-79-68-152-90-35-12-7-29-84(79)90)167-129(199)106(65-81-70-154-92-37-14-9-31-86(81)92)169-137(207)117(76(4)179)173-126(196)101(48-52-113(185)186)157-119(189)89(145)34-21-26-58-149-78(6)181/h7-16,29-33,35-39,68-72,74-77,89,95-110,115-118,152-156,177-180,210H,17-28,34,40-67,73,141-145H2,1-6H3,(H2,146,182)(H,149,181)(H,150,205)(H,157,189)(H,158,190)(H,159,192)(H,160,193)(H,161,191)(H,162,198)(H,163,204)(H,164,206)(H,165,203)(H,166,194)(H,167,199)(H,168,200)(H,169,207)(H,170,208)(H,171,201)(H,172,195)(H,173,196)(H,174,197)(H,175,202)(H,183,184)(H,185,186)(H,187,188)(H4,147,148,151)/t75-,76-,77-,89+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,115+,116+,117+,118+/m1/s1 |
InChI-Schlüssel |
WPKYWFHTPREQDA-BLOZIAIYSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)NCCS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCNC(=O)C)N)O |
Kanonische SMILES |
CC(C)C(C(=O)NCCS)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCNC(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12399950.png)


![5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-8-yl]chromen-4-one](/img/structure/B12399980.png)



![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)-2H-pyrimidin-4-one](/img/structure/B12400008.png)




![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(5-sulfonaphthalen-1-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B12400050.png)

